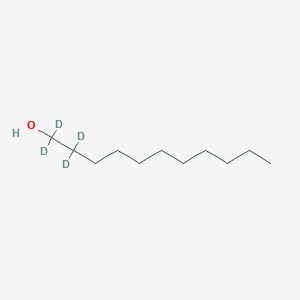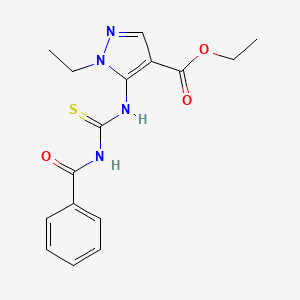
1-(Bromomethyl)-2-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-methylcyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopentane can be synthesized through the bromination of 2-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-methylcyclopentane undergoes several types of reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of 1-(Hydroxymethyl)-2-methylcyclopentane, 1-(Aminomethyl)-2-methylcyclopentane, etc.
Elimination: Formation of 2-methylcyclopentene.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-methylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-methylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications .
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar to 1-(Bromomethyl)-2-methylcyclopentane, benzyl bromide contains a bromomethyl group attached to a benzene ring.
Cyclopropyl Methyl Bromide: Another compound with a bromomethyl group, but attached to a cyclopropane ring.
Uniqueness: this compound is unique due to its specific ring structure, which imparts different steric and electronic properties compared to benzyl bromide and cyclopropyl methyl bromide. This uniqueness can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-methylcyclopentane |
InChI |
InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3 |
Clé InChI |
RHXFJRZFHSNFKV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)

![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)


![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)




